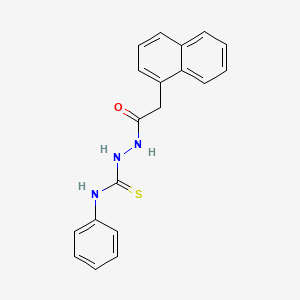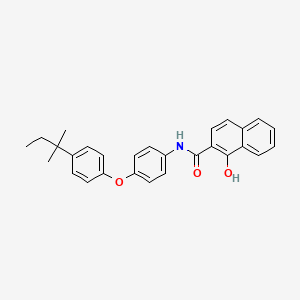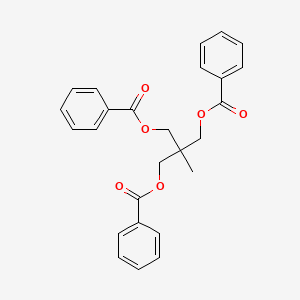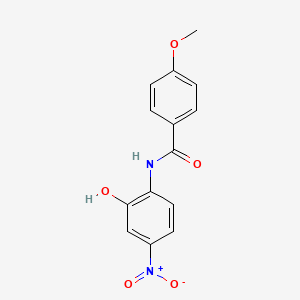
Diethyl (3-dimethylaminopropyl)-malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-dimethylaminopropyl)-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group attached to a malonic acid derivative, which is further substituted with a 3-dimethylaminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-dimethylaminopropyl)-malonate typically involves the alkylation of diethyl malonate with 3-dimethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-dimethylaminopropyl)-malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide or potassium carbonate in ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Nucleophilic Substitution: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Condensation Reactions: β-keto esters.
Aplicaciones Científicas De Investigación
Diethyl (3-dimethylaminopropyl)-malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl (3-dimethylaminopropyl)-malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The 3-dimethylaminopropyl group can also participate in interactions with biological targets, influencing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonate ester without the 3-dimethylaminopropyl group.
Ethyl acetoacetate: A β-keto ester with similar reactivity but different structural features.
Dimethyl malonate: Another malonate ester with different alkyl groups.
Uniqueness
Diethyl (3-dimethylaminopropyl)-malonate is unique due to the presence of the 3-dimethylaminopropyl group, which imparts distinct reactivity and potential applications compared to other malonate esters. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
43009-95-6 |
|---|---|
Fórmula molecular |
C12H23NO4 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
diethyl 2-[3-(dimethylamino)propyl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-11(14)10(12(15)17-6-2)8-7-9-13(3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
HPJWCZSMLHGECP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCN(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)




![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)


![4-chloro-N-[(diphenylphosphoryl)methyl]benzamide](/img/structure/B11963942.png)


